4-(2,2-Dibromovinyl)benzaldehyde
Description
4-(2,2-Dibromovinyl)benzaldehyde is a halogenated aromatic aldehyde characterized by a dibromovinyl substituent at the para position of the benzaldehyde core. This compound is primarily utilized in synthetic chemistry as an intermediate for liquid-crystalline materials, particularly in the preparation of fluorinated pincer complexes. Its synthesis involves the reaction of substituted benzaldehydes with triphenylphosphine and tetrabromomethane in dichloromethane, followed by purification using petroleum ether/ethyl acetate or CH₂Cl₂ as eluents . The dibromovinyl group enhances electronic conjugation and steric bulk, making it valuable in mesomorphic and photophysical applications.
Properties
Molecular Formula |
C9H6Br2O |
|---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
4-(2,2-dibromoethenyl)benzaldehyde |
InChI |
InChI=1S/C9H6Br2O/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-6H |
InChI Key |
FAXHCCNMGHHQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
4-(Bromomethyl)benzaldehyde
- Structure : Benzaldehyde with a bromomethyl (-CH₂Br) substituent at the para position.
- Key Differences : Lacks the conjugated dibromovinyl group, reducing electronic delocalization.
- Applications : Used in pharmaceutical and polymer synthesis.
4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB)
- Structure: Features a diethylamino-substituted styryl group, forming a D-π-A (donor-π-acceptor) system.
- Key Differences : Exhibits solvatochromic behavior and large Stokes shifts (~150 nm in PMMA matrices), unlike the dibromovinyl derivative.
- Applications : Used in fluorescent dyes for optical materials; photophysical properties align with the Lippert equation in solid matrices .
4-Chloro-1-cinnamyloxy-2-(2,2-dibromovinyl)benzene
- Structure : Combines a dibromovinyl group with chloro and cinnamyloxy substituents.
- Key Differences : Increased steric hindrance and altered reactivity due to the cinnamyloxy group.
- Synthesis : Requires multi-step protocols involving bromoalkyne intermediates and column chromatography, highlighting comparative synthetic complexity .
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde
- Structure : Dialdehyde with ethoxy linkers between benzaldehyde units.
- Key Differences : Flexible linker enables macrocyclic compound synthesis via condensation with polyamines.
- Crystallography : Displays a "w"-shaped conformation with CH-π interactions, unlike the rigid dibromovinyl derivative .
Physicochemical and Application-Based Comparisons
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